2-(4-chlorophenyl)-5-[(E)-2-(4-methylphenyl)ethenyl]-1,3,4-oxadiazole 2-(4-chlorophenyl)-5-[(E)-2-(4-methylphenyl)ethenyl]-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC1010557
InChI: InChI=1S/C17H13ClN2O/c1-12-2-4-13(5-3-12)6-11-16-19-20-17(21-16)14-7-9-15(18)10-8-14/h2-11H,1H3/b11-6+
SMILES: CC1=CC=C(C=C1)C=CC2=NN=C(O2)C3=CC=C(C=C3)Cl
Molecular Formula: C17H13ClN2O
Molecular Weight: 296.7 g/mol

2-(4-chlorophenyl)-5-[(E)-2-(4-methylphenyl)ethenyl]-1,3,4-oxadiazole

CAS No.:

Cat. No.: VC1010557

Molecular Formula: C17H13ClN2O

Molecular Weight: 296.7 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-5-[(E)-2-(4-methylphenyl)ethenyl]-1,3,4-oxadiazole -

Specification

Molecular Formula C17H13ClN2O
Molecular Weight 296.7 g/mol
IUPAC Name 2-(4-chlorophenyl)-5-[(E)-2-(4-methylphenyl)ethenyl]-1,3,4-oxadiazole
Standard InChI InChI=1S/C17H13ClN2O/c1-12-2-4-13(5-3-12)6-11-16-19-20-17(21-16)14-7-9-15(18)10-8-14/h2-11H,1H3/b11-6+
Standard InChI Key HIAXARFTNCDONH-IZZDOVSWSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=C/C2=NN=C(O2)C3=CC=C(C=C3)Cl
SMILES CC1=CC=C(C=C1)C=CC2=NN=C(O2)C3=CC=C(C=C3)Cl
Canonical SMILES CC1=CC=C(C=C1)C=CC2=NN=C(O2)C3=CC=C(C=C3)Cl

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